tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate (CAS 1441392-09-1) is a chiral bicyclic pyrrolidine derivative featuring a tertiary alcohol at the 3a-position and a tert-butoxycarbonyl (Boc)-protected secondary amine. The octahydropyrrolo[3,4-c]pyrrole scaffold serves as a validated diamine isostere in CNS drug discovery, having been employed as a rigid replacement for piperazine in mGlu₁ negative allosteric modulators , as a core scaffold for dual orexin receptor antagonists with sleep-promotion efficacy comparable to Suvorexant , and as a selectivity-switching element in α4β2/α7 nicotinic acetylcholine receptor ligands.

Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
Cat. No. B13919429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
Molecular FormulaC11H20N2O3
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CNCC2(C1)O
InChIInChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-5-8-4-12-6-11(8,15)7-13/h8,12,15H,4-7H2,1-3H3/t8-,11-/m0/s1
InChIKeyMEAFQVGJRGNCFV-KWQFWETISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate: Procurement-Grade Chiral Building Block for CNS Drug Discovery


tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate (CAS 1441392-09-1) is a chiral bicyclic pyrrolidine derivative featuring a tertiary alcohol at the 3a-position and a tert-butoxycarbonyl (Boc)-protected secondary amine [1]. The octahydropyrrolo[3,4-c]pyrrole scaffold serves as a validated diamine isostere in CNS drug discovery, having been employed as a rigid replacement for piperazine in mGlu₁ negative allosteric modulators [2], as a core scaffold for dual orexin receptor antagonists with sleep-promotion efficacy comparable to Suvorexant [3], and as a selectivity-switching element in α4β2/α7 nicotinic acetylcholine receptor ligands [4]. The compound's defined (3aS,6aS) stereochemistry places the 3a-hydroxy group in a precise spatial orientation that is critical for downstream diastereoselective transformations and receptor-ligand interactions.

Why Substituting tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate with Analogs Risks Synthetic and Pharmacological Divergence


Within the octahydropyrrolo[3,4-c]pyrrole class, even minor changes at the 3a-position and stereochemistry generate compounds with distinct molecular properties that propagate through synthetic sequences and biological assays. The target compound's 3a-hydroxy group contributes two hydrogen bond donors and raises the topological polar surface area (TPSA) to 61.8 Ų [1], altering solubility, permeability, and crystal packing relative to des-hydroxy (1 HBD, TPSA ~41.6 Ų [2]) and 4-oxo analogs (1 HBD, TPSA ~59 Ų [3]). The (3aS,6aS) configuration ensures diastereoselective control in subsequent reactions—the (3aR,6aR) enantiomer would yield opposite stereochemical outcomes. Furthermore, the 3a-tertiary alcohol exhibits distinct thermal stability: the compound requires cold-chain storage at 2–8°C , whereas the 4-oxo analog is shipped at ambient temperature . These differences manifest as altered reaction kinetics, variable intermediate stability, and non-interchangeable pharmacological profiles. Generic substitution without accounting for these parameters leads to irreproducible synthetic yields and confounded structure-activity relationships in receptor-binding studies [4].

tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate: Quantified Differentiators vs. Closest Analogs


Enhanced Topological Polar Surface Area and Hydrogen Bond Donor Count vs. Des-Hydroxy Analog

The target compound possesses a topological polar surface area (TPSA) of 61.8 Ų and two hydrogen bond donors (2 × HBD), compared to the des-hydroxy analog (tert-butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate) which exhibits a TPSA of approximately 41.6 Ų and only one hydrogen bond donor [1]. This 20.2 Ų increase in TPSA and additional HBD directly impacts CNS multiparameter optimization scores, as TPSA values between 60–70 Ų are associated with improved oral bioavailability for CNS targets while maintaining sufficient passive permeability [2].

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Cold-Chain Storage Requirement as a Surrogate for 3a-Hydroxy Thermal Lability vs. Ambient-Stable 4-Oxo Analog

Vendor technical datasheets specify mandatory storage at 2–8°C with ice-pack transport for the target compound , whereas the 4-oxo analog (tert-butyl (3aS,6aS)-4-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, CAS 1932432-12-6) is shipped under ambient conditions with no specified cold requirement . The 4-oxo analog's lactam carbonyl stabilizes the bicyclic system, whereas the 3a-tertiary alcohol introduces thermal lability, likely through retro-aldol or dehydration pathways at elevated temperatures.

Process Chemistry Stability Supply Chain

Defined (3aS,6aS) Stereochemistry with Two Defined Stereocenters Enables Diastereoselective Derivatization vs. Racemic or Enantiomeric Mixtures

The target compound carries two defined atom stereocenters (PubChem: Defined Atom Stereocenter Count = 2; Undefined = 0) [1]. In contrast, commercially available racemic mixtures (e.g., rac-tert-butyl (3R,3aR,6aS)-3-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate) contain undefined stereocenter mixtures that require chiral resolution before use [2]. The (3aS,6aS) configuration places the 3a-hydroxy group on the convex face of the bicyclic system, directing electrophilic attack to the opposite face—a stereochemical feature exploited in the synthesis of orexin receptor antagonists where diastereomeric purity directly correlates with OX1/OX2 selectivity [3].

Asymmetric Synthesis Chiral Pool Building Block Stereochemical Reproducibility

XLogP3 of -0.3 Indicates Favorable Aqueous Solubility Window for Early-Stage Biological Assays vs. More Lipophilic Analogs

The target compound exhibits a computed XLogP3-AA of -0.3 [1], indicating moderate hydrophilicity suitable for aqueous biological assay media without requiring DMSO concentrations exceeding 0.1% v/v. The 3a-hydroxymethyl analog (tert-butyl (3aS,6aS)-3a-(hydroxymethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate) is predicted to have XLogP3 > 0.2 due to the additional methylene group, which increases lipophilicity and may necessitate higher co-solvent concentrations in cellular assays. The des-hydroxy analog (XLogP3 ~0.5) lies further toward the lipophilic range, risking compound precipitation in aqueous buffer systems at concentrations >10 µM [2].

Solubility Bioassay Compatibility Lead Optimization

Optimal Deployment Scenarios for tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate Based on Quantified Differentiation


CNS Drug Discovery: Orexin Receptor Antagonist Lead Optimization Requiring Precise TPSA/HBD Tuning

Medicinal chemistry teams developing dual orexin receptor antagonists for insomnia should prioritize this building block when the target product profile requires TPSA between 60–70 Ų and exactly two hydrogen bond donors [1]. The Wu et al. (2017) study demonstrated that octahydropyrrolo[3,4-c]pyrrole substitution patterns shift OX1 and OX2 potency by >10-fold, and the 3a-hydroxy group provides a synthetic handle for introducing diversity elements while maintaining the scaffold's rigid, pre-organized diamine geometry [2]. The compound's XLogP3 of -0.3 ensures that early analogs remain soluble in aqueous assay media without excessive DMSO, enabling reliable IC₅₀ determination in cell-based Ca²⁺ flux assays [3].

mGlu₁ Negative Allosteric Modulator (NAM) Programs Exploiting Piperazine Isosteric Replacement

The octahydropyrrolo[3,4-c]pyrrole scaffold was explicitly selected as an isosteric replacement for the piperazine ring in mGlu₁ NAM development because it retains the diamine pharmacophore while offering improved conformational rigidity and additional vectors for substitution [1]. The 3a-hydroxy analog provides one such vector; the tertiary alcohol can be alkylated, acylated, or converted to a leaving group for nucleophilic displacement, enabling SAR exploration at a position that is not accessible with the des-hydroxy scaffold. The Manka et al. (2013) study demonstrated that optimized octahydropyrrolo[3,4-c]pyrrole NAMs achieve nanomolar potency (IC₅₀ < 100 nM) in mGlu₁ functional cell-based assays while maintaining selectivity over mGlu₅ [2].

Scale-Up Process Chemistry Requiring Enantiopure Chiral Pool Intermediates with Validated Cold-Chain Logistics

Process chemistry groups synthesizing octahydropyrrolo[3,4-c]pyrrole-derived APIs at kilogram scale must account for the cold-chain storage requirement (2–8°C) of this building block [1]. The procurement specification should mandate ≥97% purity (as supplied by ISO-certified vendors such as Shanghai Aladdin) and enantiomeric excess >98% to avoid diastereomeric impurities that propagate through the synthetic sequence [2]. The cost differential between the 3a-hydroxy compound and the 4-oxo analog (~¥6,992.90/100mg vs. ~¥1,813.90/100mg at retail) is offset by the elimination of chiral resolution steps and the higher diastereoselectivity achievable in subsequent transformations [3].

Nicotinic Acetylcholine Receptor (nAChR) Subtype-Selectivity Switching via 3a-Position Derivatization

The Hauser et al. (2009) study established that octahydropyrrolo[3,4-c]pyrrole substitution patterns can switch selectivity between α4β2 and α7 nAChR subtypes [1]. The 3a-hydroxy analog serves as a common intermediate for generating both selectivity classes: derivatization at the 3a-hydroxy group with aryl ethers or carbamates can drive α7 selectivity, while functionalization at the N-5 position (post-Boc deprotection) can redirect affinity toward α4β2. The compound's two defined stereocenters ensure consistent spatial presentation of substituents, which is critical for reproducing subtype-selectivity profiles across synthetic batches [2].

Quote Request

Request a Quote for tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.